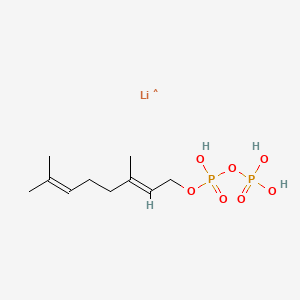
2-(2,4,6-Trifluorophenyl)cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-(2,4,6-trifluorofenil)ciclopropano-1-carboxílico es un compuesto orgánico que se caracteriza por la presencia de un anillo ciclopropano unido a un grupo ácido carboxílico y un grupo trifluorofenilo. Este compuesto destaca por sus características estructurales únicas, que incluyen un anillo ciclopropano de tres miembros y múltiples átomos de flúor en el anillo fenilo.
Métodos De Preparación
La síntesis del ácido 2-(2,4,6-trifluorofenil)ciclopropano-1-carboxílico normalmente implica la reacción de 2,4,6-trifluorobenzonitrilo con un iminoéster en condiciones controladas. La reacción requiere un control preciso de la temperatura y el tiempo de reacción para garantizar una alta pureza y rendimiento del producto . Los métodos de producción industrial pueden implicar rutas sintéticas similares, pero están optimizados para la producción a gran escala, lo que garantiza la rentabilidad y la eficiencia.
Análisis De Reacciones Químicas
El ácido 2-(2,4,6-trifluorofenil)ciclopropano-1-carboxílico experimenta varias reacciones químicas, entre ellas:
Oxidación: El grupo ácido carboxílico se puede oxidar para formar derivados correspondientes.
Reducción: El compuesto se puede reducir en condiciones específicas para producir diferentes productos.
Sustitución: El grupo trifluorofenilo puede participar en reacciones de sustitución, lo que lleva a la formación de varios derivados sustituidos.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
El ácido 2-(2,4,6-trifluorofenil)ciclopropano-1-carboxílico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: La estructura única del compuesto lo convierte en un objeto de interés en estudios relacionados con las interacciones enzimáticas y las vías metabólicas.
Industria: Utilizado en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo por el cual el ácido 2-(2,4,6-trifluorofenil)ciclopropano-1-carboxílico ejerce sus efectos implica interacciones con dianas moleculares como enzimas y receptores. El grupo trifluorofenilo puede mejorar la afinidad de unión y la especificidad, mientras que el anillo ciclopropano puede influir en la estabilidad y la reactividad del compuesto. Estas interacciones pueden modular varias vías bioquímicas, lo que lleva a los efectos observados del compuesto.
Comparación Con Compuestos Similares
Compuestos similares al ácido 2-(2,4,6-trifluorofenil)ciclopropano-1-carboxílico incluyen otros ácidos ciclopropanocarboxílicos y derivados trifluorofenilo. Lo que diferencia a este compuesto es la combinación del grupo trifluorofenilo y el anillo ciclopropano, que imparte propiedades químicas y reactividad únicas. Otros compuestos similares pueden carecer de una de estas características, lo que da como resultado un comportamiento químico y aplicaciones diferentes.
Propiedades
Fórmula molecular |
C10H7F3O2 |
|---|---|
Peso molecular |
216.16 g/mol |
Nombre IUPAC |
2-(2,4,6-trifluorophenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H7F3O2/c11-4-1-7(12)9(8(13)2-4)5-3-6(5)10(14)15/h1-2,5-6H,3H2,(H,14,15) |
Clave InChI |
IOUHFPQTOZXBKN-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1C(=O)O)C2=C(C=C(C=C2F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-benzyl-2-hydroxy-5-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide;hydrate](/img/structure/B12301322.png)
![(7-Formyl-12-methyl-17-oxo-4-prop-1-en-2-yl-11,16,18,19-tetraoxapentacyclo[12.2.2.16,9.01,15.010,12]nonadeca-6,8-dien-2-yl) acetate](/img/structure/B12301330.png)
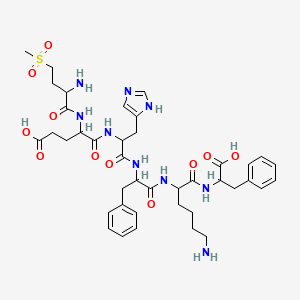
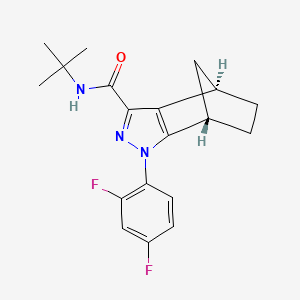
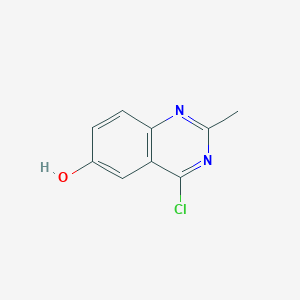

![Sodium 2-[4-(1,3-dihydro-1-oxo-2H-isoindol-2-ylthio)phenyl]butyrate](/img/structure/B12301368.png)
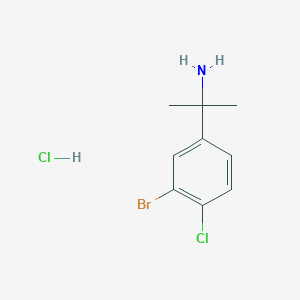
![Methyl (2S)-2-{[(2-{[(tert-butoxy)carbonyl]amino}ethyl)carbamoyl]amino}-3-phenylpropanoate](/img/structure/B12301379.png)
![2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[4-[[2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12301381.png)
![4,22-Dihydroxy-2,7,7,10,14,15,21,22-octamethyl-6,8-dioxahexacyclo[12.12.0.02,11.05,10.015,24.018,23]hexacos-24-ene-18-carboxylic acid](/img/structure/B12301383.png)
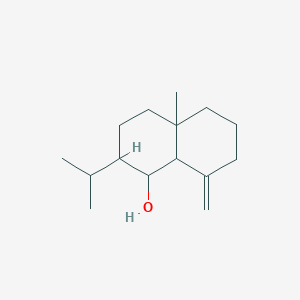
![2-[3-[(E)-N-[(4,5-diphenyl-1,3-thiazol-2-yl)amino]-C-methylcarbonimidoyl]-N-(2-hydroxyethyl)anilino]ethanol](/img/structure/B12301403.png)
